Cyclamen aldehyde, (S)- Cyclamen aldehyde, (S)-
Brand Name: Vulcanchem
CAS No.: 74648-06-9
VCID: VC16976712
InChI: InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1
SMILES:
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

Cyclamen aldehyde, (S)-

CAS No.: 74648-06-9

Cat. No.: VC16976712

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclamen aldehyde, (S)- - 74648-06-9

Specification

CAS No. 74648-06-9
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name (2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal
Standard InChI InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1
Standard InChI Key ZFNVDHOSLNRHNN-NSHDSACASA-N
Isomeric SMILES C[C@@H](CC1=CC=C(C=C1)C(C)C)C=O
Canonical SMILES CC(C)C1=CC=C(C=C1)CC(C)C=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for (S)-cyclamen aldehyde is (2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal . The (S)-configuration at the second carbon of the propanal chain is critical for its odor characteristics, as enantiomeric purity influences receptor binding in olfactory systems. The compound’s structure comprises a para-isopropylphenyl group attached to a methyl-branched aliphatic chain terminating in an aldehyde functional group.

Molecular Structure and Physicochemical Properties

The molecular structure (Fig. 1) features a chiral center at C2, leading to two enantiomers. The (S)-enantiomer is preferred in commercial applications due to its superior sensory attributes . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molecular Weight190.28 g/mol
Boiling Point285–290°C
Density0.95 g/cm³
SolubilityInsoluble in water; soluble in ethanol, oils

The aldehyde group (CHO-\text{CHO}) contributes to its reactivity, necessitating stabilization in formulations to prevent oxidation.

Synthesis and Industrial Production

Vapor-Phase Hydrogenation Process

The primary industrial synthesis, described in US Patent 3,415,884A, involves vapor-phase selective hydrogenation of unsaturated precursors . Key steps include:

  • Reactants: Unsaturated aldehydes (e.g., p-isopropyl-α-methylcinnamic aldehyde) and hydrogen or saturated alcohols (e.g., isopropanol).

  • Catalysts: Nickel or palladium-based catalysts under reduced pressure (0.1–10 atm).

  • Conditions: Temperatures of 150–500°C, optimizing for exothermic hydrogenation and endothermic dehydrogenation balance .

This method achieves >90% yield by selectively hydrogenating the α,β-unsaturated bond while preserving the aldehyde group.

Mechanistic Considerations

The reaction proceeds via adsorption of the unsaturated aldehyde and hydrogen onto the catalyst surface, followed by sequential hydrogen addition to the double bond (Fig. 2). Byproducts like fully hydrogenated alcohols are minimized through precise temperature control .

Applications in Fragrance and Cosmetics

Olfactory Profile and Formulation Use

(S)-Cyclamen aldehyde imparts a fresh, floral, and slightly metallic scent, making it a staple in:

  • Fine perfumes: Middle note in floral bouquets.

  • Consumer products: Soaps, detergents, and lotions at 0.1–5% concentration .

Regulatory Compliance

The IFRA 48th Amendment restricts its use to 1.4% in leave-on products (e.g., creams) and 4.2% in rinse-off products (e.g., shampoos) based on a No Expected Sensitization Induction Level (NESIL) of 5,900 µg/cm² . These limits mitigate risks of allergic contact dermatitis.

ParameterValueSource
LD50 (Oral, Rat)>2,000 mg/kg
NFPA Health Rating1

Risk Mitigation Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles.

  • Storage: Cool, ventilated areas away from oxidizers.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 9.65 (s, 1H, CHO), 7.15 (d, J=8.4J = 8.4 Hz, 2H, ArH), 2.85 (m, 1H, CH(CH₃)₂) .

  • GC-MS: Retention index 1,450; m/z 190 (M⁺), 175 (M⁺−CH₃) .

Chiral Chromatography

Enantiomeric purity is assessed via chiral HPLC (Chiralpak AD-H column), resolving (S)- and (R)-forms with α=1.12\alpha = 1.12 .

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